molecular formula C20H21NO5S B6751858 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine

Cat. No.: B6751858
M. Wt: 387.5 g/mol
InChI Key: ACIHMNBLNKBSSH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine is a complex organic compound that features multiple aromatic rings and heterocyclic structures

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c22-27(23,16-7-6-14-12-24-13-15(14)11-16)21-8-2-4-18(21)17-3-1-5-19-20(17)26-10-9-25-19/h1,3,5-7,11,18H,2,4,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIHMNBLNKBSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(COC3)C=C2)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and benzofuran intermediates, followed by their functionalization and coupling with a pyrrolidine moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features could be exploited to design molecules with specific biological activities.

Medicine

In medicinal chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine would depend on its specific application. For instance, in a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine include other benzodioxin and benzofuran derivatives, as well as pyrrolidine-based molecules. Examples include:

  • 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-pyrrolidine
  • 1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine

Uniqueness

The uniqueness of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)pyrrolidine lies in its combination of multiple aromatic and heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity can lead to diverse applications and potential advantages over simpler analogs.

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